2-[(2,4-Dichlorobenzyl)thio]pyrimidin-4-ol
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Overview
Description
2-[(2,4-Dichlorobenzyl)thio]pyrimidin-4-ol is a chemical compound with the molecular formula C11H8Cl2N2OS It features a pyrimidine ring substituted with a 2,4-dichlorobenzylthio group and a hydroxyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dichlorobenzyl)thio]pyrimidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzyl chloride and 4-hydroxypyrimidine.
Nucleophilic Substitution: The 2,4-dichlorobenzyl chloride undergoes nucleophilic substitution with 4-hydroxypyrimidine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-[(2,4-Dichlorobenzyl)thio]pyrimidin-4-ol can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding thiol derivative.
Substitution: The compound can participate in substitution reactions, where the hydroxyl group or the thioether linkage can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Various substituted pyrimidine derivatives
Scientific Research Applications
Chemistry
In chemistry, 2-[(2,4-Dichlorobenzyl)thio]pyrimidin-4-ol is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with biological targets could lead to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for incorporation into polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 2-[(2,4-Dichlorobenzyl)thio]pyrimidin-4-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,6-Dichlorobenzyl)thio]pyrimidin-4-ol
- 2-[(3,4-Dichlorobenzyl)thio]pyrimidin-4-ol
- 2-[(2,5-Dichlorobenzyl)thio]pyrimidin-4-ol
Uniqueness
2-[(2,4-Dichlorobenzyl)thio]pyrimidin-4-ol is unique due to the specific positioning of the dichlorobenzyl group, which can influence its reactivity and interaction with biological targets. This positional specificity can result in different biological activities and chemical properties compared to its analogs.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable intermediate in chemical synthesis and a promising candidate for biological and medicinal applications. Further research into its properties and applications could lead to new discoveries and advancements in science and technology.
Properties
CAS No. |
91183-22-1 |
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Molecular Formula |
C11H8Cl2N2OS |
Molecular Weight |
287.2 g/mol |
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H8Cl2N2OS/c12-8-2-1-7(9(13)5-8)6-17-11-14-4-3-10(16)15-11/h1-5H,6H2,(H,14,15,16) |
InChI Key |
NKZWWGQHTMRCTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CSC2=NC=CC(=O)N2 |
Origin of Product |
United States |
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